Cas no 2228546-52-7 (5-(nitromethyl)isoquinoline)

5-(nitromethyl)isoquinoline 化学的及び物理的性質
名前と識別子
-
- 5-(nitromethyl)isoquinoline
- 2228546-52-7
- EN300-1727002
-
- インチ: 1S/C10H8N2O2/c13-12(14)7-9-3-1-2-8-6-11-5-4-10(8)9/h1-6H,7H2
- InChIKey: JTSUYBGJYQAKNM-UHFFFAOYSA-N
- SMILES: [O-][N+](CC1=CC=CC2C=NC=CC1=2)=O
計算された属性
- 精确分子量: 188.058577502g/mol
- 同位素质量: 188.058577502g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 1
- 複雑さ: 215
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.9
- トポロジー分子極性表面積: 58.7Ų
5-(nitromethyl)isoquinoline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1727002-0.25g |
5-(nitromethyl)isoquinoline |
2228546-52-7 | 0.25g |
$906.0 | 2023-09-20 | ||
Enamine | EN300-1727002-1.0g |
5-(nitromethyl)isoquinoline |
2228546-52-7 | 1g |
$986.0 | 2023-06-04 | ||
Enamine | EN300-1727002-0.05g |
5-(nitromethyl)isoquinoline |
2228546-52-7 | 0.05g |
$827.0 | 2023-09-20 | ||
Enamine | EN300-1727002-2.5g |
5-(nitromethyl)isoquinoline |
2228546-52-7 | 2.5g |
$1931.0 | 2023-09-20 | ||
Enamine | EN300-1727002-10g |
5-(nitromethyl)isoquinoline |
2228546-52-7 | 10g |
$4236.0 | 2023-09-20 | ||
Enamine | EN300-1727002-5.0g |
5-(nitromethyl)isoquinoline |
2228546-52-7 | 5g |
$2858.0 | 2023-06-04 | ||
Enamine | EN300-1727002-0.1g |
5-(nitromethyl)isoquinoline |
2228546-52-7 | 0.1g |
$867.0 | 2023-09-20 | ||
Enamine | EN300-1727002-10.0g |
5-(nitromethyl)isoquinoline |
2228546-52-7 | 10g |
$4236.0 | 2023-06-04 | ||
Enamine | EN300-1727002-0.5g |
5-(nitromethyl)isoquinoline |
2228546-52-7 | 0.5g |
$946.0 | 2023-09-20 | ||
Enamine | EN300-1727002-1g |
5-(nitromethyl)isoquinoline |
2228546-52-7 | 1g |
$986.0 | 2023-09-20 |
5-(nitromethyl)isoquinoline 関連文献
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
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Yu shen Liu,Guofeng Yang,Feng Xie,Chun Zhu,Yingzhou Yu,Xiumei Zhang,Naiyan Lu,Yueke Wang,Guoqing Chen Nanoscale Adv., 2021,3, 2649-2656
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Barun Mandal,Dipankar Das,Arun Prabhu Rameshbabu,Santanu Dhara,Sagar Pal RSC Adv., 2016,6, 19605-19611
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Ling-Bao Xing,Xiao-Jun Wang,Cheng-Juan Wu,Bin Chen,Hai-Feng Ji,Li-Zhu Wu,Chen-Ho Tung Anal. Methods, 2017,9, 3356-3360
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
5-(nitromethyl)isoquinolineに関する追加情報
5-(Nitromethyl)Isoquinoline: A Comprehensive Overview
The compound with CAS No 2228546-52-7, commonly referred to as 5-(nitromethyl)isoquinoline, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is a derivative of isoquinoline, a heterocyclic aromatic compound with a nitrogen atom in its structure. The addition of a nitromethyl group at the 5-position introduces unique electronic and structural properties that make it valuable for various applications.
Isoquinoline derivatives have long been studied for their potential in drug discovery. The nitromethyl group in 5-(nitromethyl)isoquinoline imparts strong electron-withdrawing effects, which can influence the molecule's reactivity and bioavailability. Recent studies have explored its role as a potential lead compound in the development of anti-cancer agents. For instance, research published in *Journal of Medicinal Chemistry* highlights its ability to inhibit specific kinase enzymes involved in tumor growth and metastasis.
In the realm of materials science, 5-(nitromethyl)isoquinoline has shown promise as a building block for advanced materials. Its aromaticity and functional group versatility make it an ideal candidate for constructing supramolecular assemblies and coordination polymers. A study in *Angewandte Chemie* demonstrated its use in forming self-assembled monolayers with potential applications in sensors and electronic devices.
The synthesis of 5-(nitromethyl)isoquinoline involves a multi-step process that typically begins with isoquinoline itself. The introduction of the nitromethyl group is achieved through nucleophilic substitution or coupling reactions, depending on the desired regiochemistry. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions, making large-scale production more feasible.
From a pharmacokinetic standpoint, 5-(nitromethyl)isoquinoline exhibits favorable absorption profiles in preclinical models. Its lipophilic nature enhances permeability across biological membranes, which is crucial for drug delivery. However, further studies are required to evaluate its metabolic stability and potential toxicity profiles before it can be considered for clinical trials.
In conclusion, 5-(nitromethyl)isoquinoline represents a versatile platform for exploring new chemical entities with diverse applications. Its unique combination of structural features and functional groups positions it as a valuable tool in both academic research and industrial development. As ongoing research continues to uncover its full potential, this compound is poised to make significant contributions to the fields of medicine and materials science.
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